Dihydroparadol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dihydroparadol is a bioactive compound derived from ginger, specifically from the species Zingiber officinale. It is known for its potential health benefits, particularly in the context of cardiovascular health. This compound has been studied for its ability to enhance cholesterol efflux from macrophages, which is a crucial process in reverse cholesterol transport and may help prevent or treat cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydroparadol typically involves the extraction of gingerol from ginger, followed by hydrogenation. The hydrogenation process converts gingerol to this compound under specific conditions, such as the presence of a catalyst like palladium on carbon and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of gingerol from ginger using solvents like ethanol or methanol. The extracted gingerol is then subjected to hydrogenation in large reactors, ensuring efficient conversion to this compound. The final product is purified using techniques like chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Dihydroparadol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form paradol, another bioactive compound.

Reduction: The reduction of this compound is less common but can lead to the formation of tetrahydroparadol.

Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Paradol

Reduction: Tetrahydroparadol

Substitution: Various this compound derivatives depending on the substituent used.

Scientific Research Applications

Dihydroparadol has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the effects of hydrogenation and other chemical reactions.

Biology: this compound is studied for its effects on cellular processes, particularly in macrophages and cholesterol metabolism.

Mechanism of Action

Dihydroparadol exerts its effects primarily by enhancing cholesterol efflux from macrophages. It increases the protein levels of ATP-binding cassette transporters A1 and G1, which are crucial for cholesterol transport. The compound stabilizes these proteins, reducing their proteasomal degradation and increasing their abundance on the cell surface. This leads to enhanced cholesterol efflux and potentially reduces the risk of atherosclerosis .

Comparison with Similar Compounds

Similar Compounds

Gingerol: The precursor to dihydroparadol, known for its anti-inflammatory and antioxidant properties.

Paradol: An oxidized form of this compound with similar bioactive properties.

Shogaol: Another ginger-derived compound with potent anti-inflammatory effects.

Uniqueness of this compound

This compound is unique in its ability to enhance cholesterol efflux from macrophages more effectively than its counterparts. This specific bioactivity makes it a promising candidate for cardiovascular health applications, distinguishing it from other ginger-derived compounds .

Properties

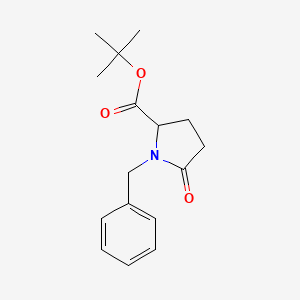

Molecular Formula |

C17H28O3 |

|---|---|

Molecular Weight |

280.4 g/mol |

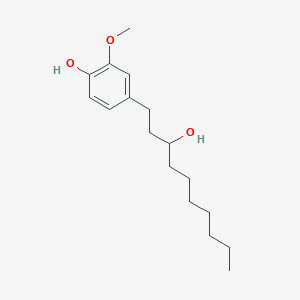

IUPAC Name |

4-(3-hydroxydecyl)-2-methoxyphenol |

InChI |

InChI=1S/C17H28O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h10,12-13,15,18-19H,3-9,11H2,1-2H3 |

InChI Key |

DFOMASIWHAPFEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CCC1=CC(=C(C=C1)O)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![34,37-Bis(chloromethyl)-59,60-dihydroxy-17,20,23,26,32,39,45,48,51,54-decaoxa-3,10,29,42-tetrazapentacyclo[53.3.1.112,16.04,9.033,38]hexaconta-1(59),2,10,12(60),13,15,33,35,37,55,57-undecaene-30,41-dione;nickel](/img/structure/B13389307.png)

![N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide;eliglustat tartrate](/img/structure/B13389313.png)

![3-[6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389314.png)

![N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride](/img/structure/B13389326.png)

![3-[[2-[3-[4-(4-Chloro-3-fluorophenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-hydroxybutyl]phenyl]methylidene]oxolan-2-one;3-[[2-[3-[4-(3,4-dimethylphenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-2-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-1-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxolan-2-one](/img/structure/B13389334.png)

![7-Methoxy-6-(5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl)chromen-2-one](/img/structure/B13389341.png)

![6-Ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13389352.png)